![molecular formula C11H14N4 B1373313 2-[3-(异丙基)-1H-1,2,4-三唑-5-基]苯胺 CAS No. 1147746-77-7](/img/structure/B1373313.png)

2-[3-(异丙基)-1H-1,2,4-三唑-5-基]苯胺

描述

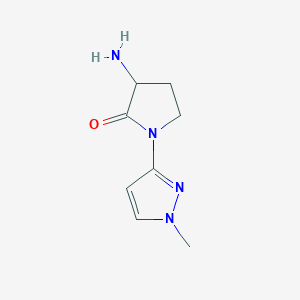

The compound “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . The compound is likely to have similar properties to other triazole derivatives, which are known for their broad range of biological activities .

Synthesis Analysis

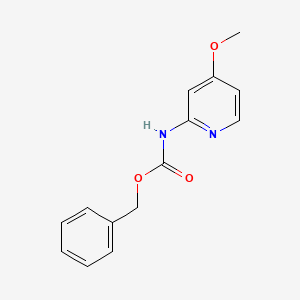

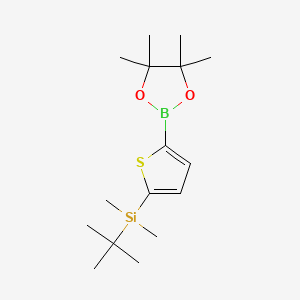

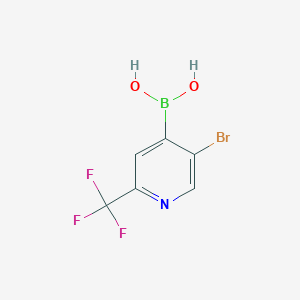

The synthesis of 1,2,4-triazole derivatives, including “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline”, often involves the use of “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be analyzed using various spectroscopic techniques. The presence of the 1,2,4-triazole ring and the propan-2-yl group can be confirmed by 1H-NMR and Mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds are known to undergo various reactions, including those with carbonic anhydrase-II enzyme .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be inferred from related compounds. For instance, 2,6-Diisopropylaniline, a related compound, is a colorless liquid .科学研究应用

三唑衍生物及其重要性

三唑衍生物,包括类似于2-[3-(异丙基)-1H-1,2,4-三唑-5-基]苯胺的结构,在科学研究中备受关注,因为它们具有多样的生物活性和潜在的治疗应用。三唑化合物以其稳定性和能够经历各种化学修饰而闻名,使它们成为药物发现和其他应用中多功能的支架(Ferreira et al., 2013)。

环境应用

从废水中清除苯胺及其衍生物是一个关键的环境问题。苯胺化合物,包括与2-[3-(异丙基)-1H-1,2,4-三唑-5-基]苯胺相关的化合物,在制药和染料行业广泛使用,需要高效的去除方法来减轻它们对公共卫生和水生态系统的有害影响。先进氧化过程(AOPs)已被确定为这一目的的经济有效和高效技术(Chaturvedi & Katoch, 2020)。

生物和化学性质

对1,2,4-三唑衍生物的探索表明,这些化合物展现出广泛的生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒性质。三唑的化学多样性允许合成具有潜在应用于各种治疗领域的生物活性物质(Ohloblina, 2022)。

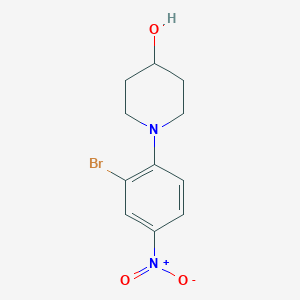

合成途径和应用

合成1,4-二取代的1,2,3-三唑,这些化合物与2-[3-(异丙基)-1H-1,2,4-三唑-5-基]苯胺共享类似的三唑核心,由于它们在药物发现、生物共轭、材料科学和制药化学中的应用而备受关注。这些化合物由于能够参与氢键和偶极-偶极相互作用,与生物靶标有显著的相互作用(Kaushik et al., 2019)。

未来方向

作用机制

Target of Action

Similar compounds have been reported to have useful pharmacological properties, including antimicrobial, cytotoxic, anti-tumor, and analgesic activities .

Mode of Action

It’s known that the mannich reaction, a carbon-carbon bond-forming reaction, plays a crucial role in the synthesis of this compound . This reaction is a convenient method for the introduction of aminoalkyl substituents into molecules possessing an active hydrogen atom .

Biochemical Pathways

It’s known that the mannich reaction products play an important role in modern pharmaceutical industry .

Pharmacokinetics

The synthesized compounds were reported to be readily soluble in organic solvents and immiscible with water , which could potentially impact their bioavailability.

Action Environment

It’s known that water is a useful solvent for organic synthesis due to its safety and low cost .

属性

IUPAC Name |

2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXJICYQPAOGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

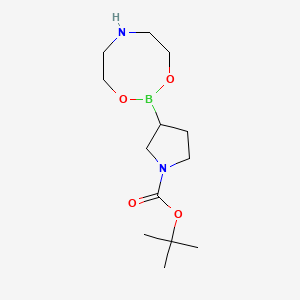

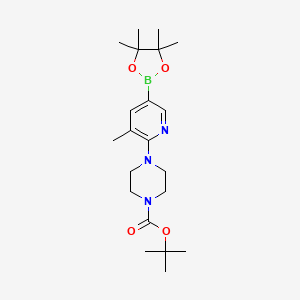

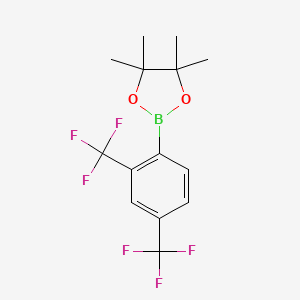

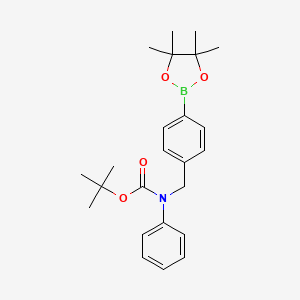

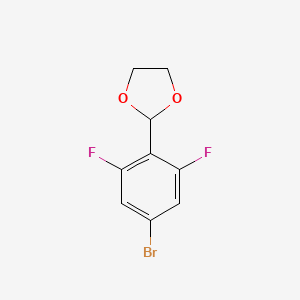

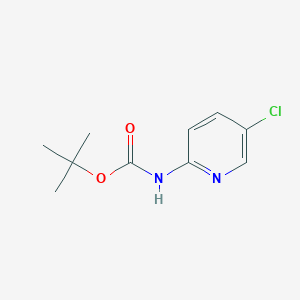

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。